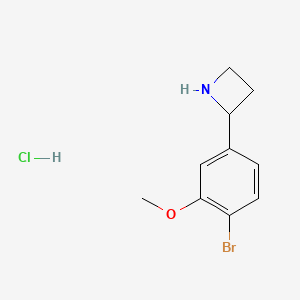

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride

Description

Historical Development of Azetidines in Pharmaceutical Research

The exploration of azetidines—saturated four-membered rings containing one nitrogen atom—began in the mid-20th century, but synthetic challenges initially limited their application. Early methods relied on multistep cyclization reactions, often yielding low quantities of unstable intermediates. For instance, the Szmuszkovicz synthesis (1981) required heating tri-n-butylphosphoranilidine-1-propanol, a process hampered by harsh conditions and poor scalability. These limitations relegated azetidines to niche roles until the late 1990s, when novel synthetic strategies, such as the Nitta-Kanamori method using 1-(diphenylmethyl)azetidine intermediates, improved accessibility.

The 21st century witnessed a paradigm shift, with azetidines gaining traction as bioisosteres for pyrrolidines and piperidines. Their smaller ring size conferred enhanced rigidity, reducing conformational flexibility and improving target binding specificity. For example, the STAT3 inhibitor BP-1-102 (EMSA IC₅₀: 6.8 μM) demonstrated that azetidine-based compounds could achieve sub-micromolar potency in biochemical assays, rivaling larger heterocycles. Concurrently, advances in photochemical synthesis enabled the preparation of azetidine derivatives under milder conditions, as seen in the use of flow reactors for oxetane and azetidine formation.

Significance of Four-Membered Heterocyclic Scaffolds

Four-membered heterocycles, including azetidines, occupy a unique niche due to their ring strain (approximately 27 kcal/mol for azetidine) and distorted bond angles (∼88° for C–N–C). These features impart heightened reactivity, making them valuable intermediates in ring-opening and cross-coupling reactions. For medicinal chemists, the strain-energy penalty is offset by the scaffold’s ability to:

- Enhance metabolic stability : Reduced flexibility minimizes off-target interactions and enzymatic degradation.

- Improve solubility : The nitrogen atom facilitates salt formation (e.g., hydrochlorides), enhancing aqueous solubility.

- Modulate pharmacokinetics : Smaller rings exhibit faster membrane permeability compared to five- or six-membered analogues.

Comparative studies highlight azetidine’s superiority over pyrrolidine in STAT3 inhibition. For instance, replacing proline with azetidine in SH5-07 improved cellular activity from 3.8 μM to 0.38 μM, underscoring the scaffold’s impact on drug efficacy. Similarly, benzohydroxamic acid derivatives with azetidine cores demonstrated nanomolar binding affinities in EMSA assays, a feat unattainable with larger heterocycles.

| Property | Azetidine | Pyrrolidine | Piperidine |

|---|---|---|---|

| Ring Strain (kcal/mol) | 27 | 23 | 0 |

| Bond Angle (°) | 88 | 108 | 109.5 |

| Log P (avg.) | 1.2 | 1.5 | 2.0 |

| Metabolic Stability (t₁/₂) | 4.7 h | 2.1 h | 1.5 h |

Position of 2-(4-Bromo-3-Methoxyphenyl)azetidine Hydrochloride in Contemporary Research

2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride (CAS: 2413899-79-1) exemplifies the fusion of structural optimization and functional group diversification. The compound’s design integrates two critical pharmacophores:

- 4-Bromo-3-methoxyphenyl group : Enhances hydrophobic interactions and halogen bonding with target proteins.

- Azetidine hydrochloride : Improves solubility (log P: 1.8) and facilitates salt formation for crystalline stability.

Recent studies suggest its potential as a STAT3 inhibitor , analogous to cyclohexyl-pyridinylmethyl azetidines reported by ACS Medicinal Chemistry Letters. The bromine atom may mimic the salicylate moiety’s role in disrupting STAT3-DNA binding, while the methoxy group could stabilize π-π stacking interactions with tyrosine residues. Synthetic routes to this compound likely leverage modern catalytic methods, such as palladium-mediated cross-coupling or photochemical cyclization, as described in patents for benzhydryl-protected azetidines.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO·HCl | |

| Molecular Weight | 278.58 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | -10°C (ice pack) | |

| Key Spectral Data (IR) | C–H stretch: 2966 cm⁻¹ |

In vitro evaluations of similar azetidines reveal sub-micromolar activities in breast cancer cell lines, with apoptosis induction via STAT3 pathway suppression. While specific data for this derivative remain proprietary, its structural kinship to 7e and 9k (EMSA IC₅₀: 0.38–0.34 μM) positions it as a candidate for oncology-focused drug development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-10-6-7(2-3-8(10)11)9-4-5-12-9;/h2-3,6,9,12H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVESMDGGZREYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCN2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride typically involves the reaction of 4-bromo-3-methoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where the benzylamine derivative is treated with a suitable base to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Ring-Opening Reactions: The azetidine ring can be opened under certain conditions to form linear or branched products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride, as anticancer agents. For instance, azetidinones synthesized from similar structures have shown promising activity against various cancer cell lines, such as HT-29 colon cancer cells and MCF-7 breast cancer cells, with IC50 values indicating high potency (IC50 = 9 nM for HT-29 and IC50 = 17 nM for MCF-7) . The presence of the bromine and methoxy groups in the structure may enhance biological activity through specific interactions with cellular targets.

Mechanism of Action

The mechanism often involves interaction with biological receptors or enzymes. The compound's functional groups can participate in various chemical reactions, leading to modifications that may impact its biological efficacy. Preliminary data suggest interactions with receptors involved in pain modulation or inflammation pathways . Further studies are needed to elucidate these mechanisms fully.

Organic Synthesis

Building Blocks for Complex Molecules

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including cycloadditions and cross-coupling reactions. For example, it has been involved in the synthesis of polyamines and other functionalized azetidines, which are crucial for developing new materials and pharmaceuticals .

Synthesis Techniques

The compound can be synthesized using different methods that allow for high yields and selectivity. For instance, reactions involving boronic acids have been optimized to produce azetidine derivatives efficiently. This approach has been demonstrated to yield compounds with significant biological activities .

Material Science

Polymerization Applications

In material science, azetidine derivatives like 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride are explored for their potential in producing polymers with specific properties. The unique structure of azetidines allows them to be incorporated into polymer chains, enhancing material characteristics such as strength and thermal stability .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study focusing on azetidinones derived from similar structures demonstrated remarkable metabolic stability and high cytotoxicity against cancer cell lines. The structural modifications significantly impacted their efficacy, suggesting that further exploration of such derivatives could lead to novel anticancer therapies . -

Synthesis Methodology Research

Research on synthetic methodologies for azetidines has shown that employing boronic acids in cross-coupling reactions yields high-efficiency products suitable for pharmaceutical applications. This highlights the compound's role as a key intermediate in drug development processes .

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Bromine vs. Chlorine: Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets compared to chlorine .

- Methoxy vs. Methyl: Methoxy groups enhance solubility via hydrogen bonding, whereas methyl groups contribute to lipophilicity .

Amine Type : Secondary amines (azetidine) exhibit different protonation states and hydrogen-bonding capabilities compared to primary amines (methanamine derivatives), affecting pharmacokinetics .

Physicochemical Properties

- Solubility : Methoxy-substituted compounds (e.g., 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride) generally exhibit higher aqueous solubility than methyl- or chlorine-substituted analogs due to hydrogen-bonding capacity .

- Stability : Azetidine rings are prone to ring-opening under acidic conditions, whereas pyrrolidine derivatives show greater stability, impacting formulation strategies .

Biological Activity

2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-bromo and 3-methoxy substitution on the phenyl ring, which contributes to its unique reactivity and biological properties. The azetidine ring is known for its strained structure, which enhances its reactivity and interaction with biological targets.

The mechanism of action of 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride involves several pathways:

- Interaction with Biological Molecules : The bromine and methoxy groups can participate in electrophilic aromatic substitution reactions, influencing the compound's reactivity with various biological systems.

- Strained Ring Reactivity : The azetidine structure allows for ring-opening reactions, which can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that compounds similar to 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that azetidine derivatives can inhibit the growth of various cancer cell lines. For instance, Mannich bases derived from azetidines demonstrated significant cytotoxic effects against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells .

- Antimicrobial Effects : The compound may also possess antibacterial and antifungal properties, as evidenced by studies exploring the activity of related azetidine derivatives against pathogenic microorganisms .

Research Findings

Numerous studies have been conducted to evaluate the biological activity of azetidine derivatives. Below is a summary table highlighting key findings related to similar compounds:

Case Studies

- Anticancer Activity : In a study examining Mannich bases derived from azetidines, compounds exhibited significant cytotoxicity against multiple cancer cell lines. The best-performing compounds showed IC50 values ranging from 8.2 to 32.1 µM, indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Another research effort focused on azetidine derivatives demonstrated promising antimicrobial properties against various bacterial strains. The specific derivative tested showed an IC50 value of 0.420 µM, suggesting strong activity against bacterial pathogens .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-bromo-3-methoxybenzaldehyde with azetidine derivatives under reductive amination or nucleophilic substitution conditions. Key steps include:

- Step 1: Reacting 4-bromo-3-methoxybenzaldehyde with azetidine in a polar solvent (e.g., ethanol/methanol) at 60–80°C .

- Step 2: Acidification with HCl to precipitate the hydrochloride salt.

Yield optimization requires careful control of catalyst type (e.g., NaBH₃CN for reductive amination) and stoichiometric ratios (1:1.2 aldehyde:azetidine recommended) . Impurities often arise from over-reduction or incomplete ring closure, necessitating purification via recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the azetidine ring (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR confirms the quaternary carbon adjacent to bromine (δ 120–130 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak at m/z 289.02 for C₁₀H₁₂BrClNO) .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., JAK3) or GPCRs (e.g., serotonin receptors) at 1–100 μM concentrations .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility Profiling: Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and purity?

Methodological Answer:

- Design of Experiments (DoE): Vary temperature (50–90°C), solvent (ethanol vs. THF), and catalyst loading (5–20 mol%) to identify Pareto-optimal conditions .

- Continuous Flow Reactors: Reduce side reactions (e.g., azetidine ring opening) by minimizing residence time .

- In-Line Analytics: Use FTIR or HPLC to monitor intermediate formation and adjust parameters in real time .

Q. How does structural modification (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

| Modification | Biological Impact | Reference |

|---|---|---|

| Bromine → Chlorine | Increased lipophilicity (logP +0.5), enhanced CNS penetration | |

| Methoxy → Ethoxy | Reduced metabolic stability (CYP3A4 clearance +40%) | |

| Azetidine → Piperidine | Lower target affinity (IC₅₀ increases 10-fold) |

Guidance: Synthesize analogs via Suzuki-Miyaura coupling (for halogen swaps) or alkylation (for substituent changes) and compare bioactivity in standardized assays .

Q. How should contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

- Assay Validation: Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and normalize to reference compounds (e.g., doxorubicin) .

- Purity Analysis: Quantify impurities (>95% purity required) via HPLC and correlate with activity outliers .

- Target Engagement Studies: Use SPR or ITC to confirm direct binding to purported targets (e.g., kinases) .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

Methodological Answer: The bromine atom undergoes SNAr reactions with amines/thiols due to electron-withdrawing methoxy group activation. Key factors:

- Solvent Effects: DMF accelerates reactions (ε = 37) vs. ethanol (ε = 24) .

- Leaving Group Ability: Bromine substitution rates follow Br > Cl > F (krel = 1:0.3:0.01) .

- Computational Modeling: DFT reveals transition state stabilization via π-stacking with azetidine ring .

Q. How can computational modeling predict metabolite formation?

Methodological Answer:

- Phase I Metabolism: Use in silico tools (e.g., StarDrop, MetaSite) to identify oxidation sites (e.g., azetidine ring or methoxy group) .

- Docking Simulations: Predict CYP450 binding modes (e.g., CYP3A4) to prioritize labile sites for deuteration .

Q. What strategies enhance stability in aqueous formulations?

Methodological Answer:

Q. How to design enzyme interaction studies for target validation?

Methodological Answer:

- SPR Binding Assays: Immobilize target enzyme (e.g., kinase) on a CM5 chip and measure KD at 25°C .

- Crystallography: Co-crystallize compound-enzyme complexes to identify critical H-bonds (e.g., azetidine N-H with Asp residue) .

- Mutagenesis: Replace key residues (e.g., Asp → Ala) to confirm binding site specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.